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molecular formula C7H7Cl3O4 B8793079 Dimethyl 2,2,2-trichloroethylidenemalonate CAS No. 27971-91-1

Dimethyl 2,2,2-trichloroethylidenemalonate

Cat. No. B8793079
M. Wt: 261.5 g/mol
InChI Key: SQHWBKHYFKAPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342603B1

Procedure details

In a 0.3-liter four-necked flask, 7.06 g (41.6 mmol) of 2-amino-6-chloropurine (manufactured by Sumika Fine Chemicals Co., Ltd.) and 12.4 g (89.7 mmol) of potassium carbonate were added to 188 ml of N,N-dimethylformamide, and the resulting mixture was stirred at room temperature for 30 minutes. Next, 16.0 g (61.2 mmol) of dimethyl 2,2,2-trichloroethylidenemalonate, which was prepared by the process described in U.S. Pat. No. 3,495,012, was added to the resulting mixture, and the mixture was stirred for four hours at room temperature. Thereafter, the reaction mixture was filtered, and the filtrate was poured into water. The precipitated crystals were collected by filtration, washed with 100 ml of water, and then dried under reduced pressure, to give 12.14 g (34.7 mmol) of white crystals of 2-amino-6-chloro-9-(3,3-dicarbomethoxy-2,2-dichlorocyclopropyl)purine. The yield was 83.4%.
Name
2-amino-6-chloro-9-(3,3-dicarbomethoxy-2,2-dichlorocyclopropyl)purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
188 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1N=C2C(NC=N2)=C([Cl:11])N=1.C(=O)([O-])[O-].[K+].[K+].NC1N=C2C(N=CN2[CH:28]2[C:30]([C:35]([O:37][CH3:38])=[O:36])([C:31]([O:33][CH3:34])=[O:32])[C:29]2([Cl:40])[Cl:39])=C(Cl)N=1>CN(C)C=O>[Cl:11][C:29]([Cl:39])([Cl:40])[CH:28]=[C:30]([C:31]([O:33][CH3:34])=[O:32])[C:35]([O:37][CH3:38])=[O:36] |f:1.2.3|

Inputs

Step One
Name
2-amino-6-chloro-9-(3,3-dicarbomethoxy-2,2-dichlorocyclopropyl)purine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C2N=CN(C2=N1)C1C(C1(C(=O)OC)C(=O)OC)(Cl)Cl)Cl
Step Two
Name
Quantity
7.06 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
12.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
188 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
3,495,012, was added to the resulting mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred for four hours at room temperature
Duration
4 h
FILTRATION
Type
FILTRATION
Details
Thereafter, the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was poured into water
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(C=C(C(=O)OC)C(=O)OC)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 61.2 mmol
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 83.4%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34.7 mmol
AMOUNT: MASS 12.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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